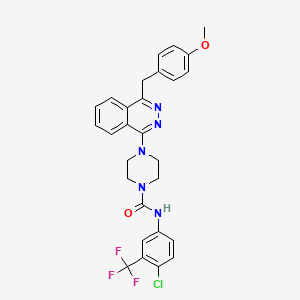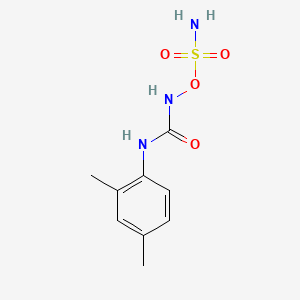
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate, also known as Acid Orange 10 or Orange G, is an organic sodium salt. It is the disodium salt of 7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonic acid. This compound is commonly used as a dye in various applications, including histological staining and as a colorant in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate involves the diazotization of aniline followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid used for the diazotization step. The resulting diazonium salt is then coupled with the naphthalene derivative to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated as a yellow-red or vermilion powder or crystalline tablets, which are then used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Various oxidized derivatives of the naphthalene ring.
Reduction: Aromatic amines such as aniline and naphthylamines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate has several scientific research applications:
Histological Staining: Used as a dye in microscopic examination of cells and tissues to highlight specific features such as nuclei and cytoplasm.
Biological Research: Employed in staining techniques to study cell structures and functions.
Industrial Applications: Utilized as a colorant in the food industry and in the production of various consumer goods.
Wirkmechanismus
The mechanism of action of disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate involves its ability to bind to specific cellular components, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding results in the staining of cells and tissues, allowing for enhanced visualization under a microscope .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate:
Disodium 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate: Another variant used in histological staining.
Uniqueness
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonic acid groups, which contribute to its strong staining properties and versatility in various applications .
Eigenschaften
Molekularformel |
C16H10N2Na2O7S2 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
HSXUHWZMNJHFRV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)
![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)
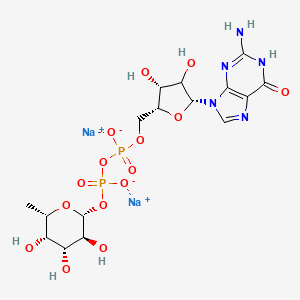
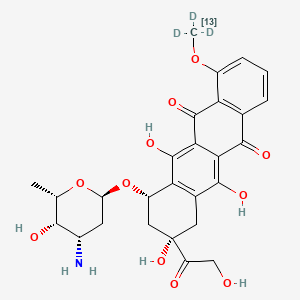
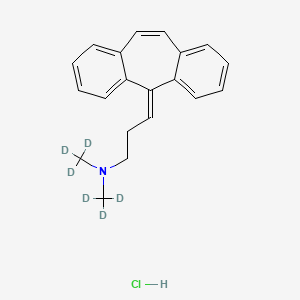
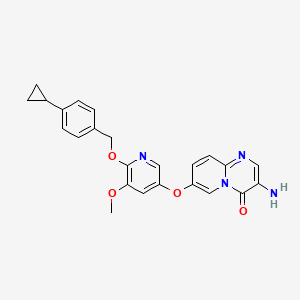
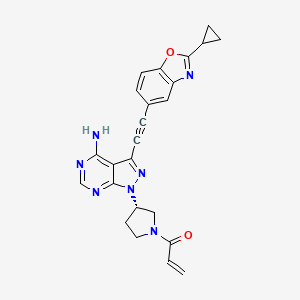

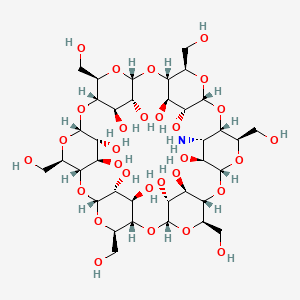
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

